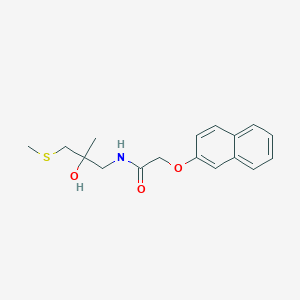

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group linked to an acetamide core, with a branched hydroxy-methylthiopropyl substituent.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(20,12-22-2)11-18-16(19)10-21-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,20H,10-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLXTQFAMOSFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide, identified by its CAS number 1396870-31-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The compound features a naphthalene moiety linked to an acetamide group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396870-31-7 |

| Molecular Formula | C17H21NO3S |

| Molecular Weight | 319.4 g/mol |

Antiviral Activity

Emerging research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of naphthalene have shown effectiveness against various viral infections, including those caused by the hepatitis C virus (HCV) and influenza viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar functional groups have demonstrated moderate to good efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many naphthalene derivatives act as enzyme inhibitors, particularly in pathways related to viral replication and bacterial metabolism.

- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that affect cell proliferation and immune responses.

- Cell Membrane Disruption : Some studies indicate that similar compounds can disrupt microbial cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

- Antiviral Screening : A study evaluating a series of naphthalene derivatives found that certain compounds significantly inhibited HCV replication in vitro at concentrations as low as 0.20 μM . While specific data on this compound is limited, its structural similarity suggests potential efficacy.

- Antimicrobial Activity Assessment : Research conducted on structurally related compounds demonstrated IC50 values ranging from 4.39 to 1.71 μM against various pathogens, highlighting the potential for this compound to exhibit similar activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthalenyloxy-Acetamide Backbones

(a) N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Structure: Features a morpholinoethyl group instead of the hydroxy-methylthiopropyl chain.

- Bioactivity : Exhibits cytotoxic effects against HeLa cells, with an IC50 comparable to cisplatin at 3.16 µM/mL. This highlights the importance of the naphthalenyloxy-acetamide scaffold in cytotoxicity .

- Key Difference : The morpholine ring enhances solubility and may influence receptor interactions compared to the thioether and hydroxyl groups in the target compound.

(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Incorporates a triazole ring and chlorophenyl group.

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes.

(c) 2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, 8)

Analogs with Thiadiazole and Triazole Cores

Compounds from and share acetamide backbones but differ in heterocyclic substituents:

Key Observations :

- Thiadiazole derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) compared to triazole analogs (135–136°C), likely due to increased molecular symmetry .

- The target compound’s hydroxy-methylthiopropyl group may reduce crystallinity compared to rigid heterocycles, affecting solubility and bioavailability.

Cytotoxicity and Bioactivity Comparisons

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): IC50: 3.16 µM/mL (similar to cisplatin). Mechanism: Likely induces apoptosis via metabolic disruption in cancer cells.

- Target Compound : The methylthio and hydroxyl groups could modulate redox activity or interact with cysteine residues in enzymes, offering a unique mechanism compared to morpholine or triazole analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.